molecular formula C7H9NO B1295020 5,6-Dimethyl-2-pyridone CAS No. 27992-31-0

5,6-Dimethyl-2-pyridone

Cat. No. B1295020
CAS RN: 27992-31-0
M. Wt: 123.15 g/mol
InChI Key: MIMWDGDLJCJLQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-pyridone compounds, including 5,6-Dimethyl-2-pyridone, is an important research field. The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported by Heo and co-workers .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-2-pyridone is based on the pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The chemical reactions involving 5,6-Dimethyl-2-pyridone are diverse and complex. For instance, the π-deficient 2-fluoro pyridine system has been examined as a substrate for the synthesis of 2-pyridone .

Scientific Research Applications

  • Biology

    • 2-pyridones and its derivatives have extensive applications in biology .
    • They are used in the synthesis of various biologically active compounds .
    • The methods of synthesis include reactions based on pyridine rings, cyclization, and cycloaddition reactions .
  • Natural Products

    • 2-pyridones are also found in natural products .
    • They are synthesized using various methods, including those based on pyridine rings .
  • Dyes

    • 2-pyridones are used in the production of dyes .
    • The synthetic methods include reactions based on pyridine rings .
  • Fluorescent Materials

    • 2-pyridones are used in the production of fluorescent materials .
    • The synthetic methods include reactions based on pyridine rings .
  • Anxiolytic Applications

    • Functionalized 2-pyridone scaffolds have attracted considerable attention because of their broad spectrum of biological activity, such as anxiolytic .
    • Various types of synthetic methods reported in the last 6 years (starting from the year 2014 and onward) have been discussed .
  • Antimicrobial Applications

    • 2-pyridones also show antimicrobial activity .
    • The synthesis of 2-pyridones has been investigated for these applications .
  • Synthesis of Biologically Active Molecules

    • A group of researchers were seeking to design a structure with anti-thrombin activity .
    • This goal led them to the molecule with 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor, with satisfactory IC 5 index (about 0.02–2.5 μM) .
  • Production of Fluorescent Materials

    • 2-pyridones are used in the production of fluorescent materials .
    • The synthetic methods include reactions based on pyridine rings .

Safety And Hazards

The safety data sheet for 2,5-Dimethylpyrazine, a compound similar to 5,6-Dimethyl-2-pyridone, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The synthesis of 2-pyridone compounds, including 5,6-Dimethyl-2-pyridone, promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications .

properties

IUPAC Name

5,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-4-7(9)8-6(5)2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMWDGDLJCJLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182275
Record name 5,6-Dimethyl-2-pyridone
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-pyridone

CAS RN

27992-31-0
Record name 5,6-Dimethyl-2(1H)-pyridinone
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Record name 5,6-Dimethyl-2-pyridone
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Record name 5,6-Dimethyl-2-pyridone
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Record name 5,6-dimethyl-2-pyridone
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Record name 5,6-DIMETHYL-2-PYRIDONE
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Synthesis routes and methods I

Procedure details

To a suspension of 3-cyano-5,6-dimethyl-2-pyridone (1-013-02) (12.0 g) in water (293 mL) was added conc. hydrochloric acid (293 mL), and the reaction mixture was reflux with stirring in oil-bath at 135° C. After 3 days, the reaction mixture was cooled, and evaporated under reduced pressure. To the residue (24.75 g) were added chloroform (300 mL) and methanol (15 mL), and the reaction mixture was heated in a water bath at 65° C., and the dissolble material was filtered off. Furthermore, the dissolble material was treated by chloroform (200 mL) and methanol (10 mL) in a similar manner to described above. The combined filtrates were evaporated under reduced pressure. To the obtained residue (13.26 g) were added methanol (150 mL) and potassium carbonate (10 g). After stirred at room temperature for 30 min, the dissolble material was filtered off. The filtrate was evaporated under reduced pressure. To the obtained residue (14.7 g) was added chloroform (200 mL), and the dissolble material was filtered off again. The filtrate was evaporated under reduced pressure to give 5,6-dimethyl-2-pyridone (1-013-03) (9.41 g, 94.3%, m.p.: 202-207° C.)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
293 mL
Type
solvent
Reaction Step One
Quantity
293 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 100 mL Parr reactor was charged with 5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (Example 475, 3.00 g, 20.3 mmol), concentrated hydrochloric acid (18 mL), and water (18 mL). The reactor was slowly heated to 175° C. for 9 h and then cooled to rt. The solution was basified with 1N NaOH in water and was extracted with EtOAc. The combined organic phases were dried (MgSO4), filtered, and concentrated in vacuo, yielding the title compound (1.21 g, 48%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 11.36 (bs, 1H), 7.18 (d, 1H), 6.04 (d, 1H), 2.10 (s, 3H), 1.93 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
15
Citations
ANNH TRACY, RC ELDERFIELD - The Journal of Organic …, 1941 - ACS Publications
The use of «-hydroxymethylene, or-formyl, ketones as possible sources of pyridine derivatives appears to have been incompletely explored, and such information as is available is of a …
Number of citations: 13 pubs.acs.org
NP Shusherina, TI Likhomanova… - Chemistry of Heterocyclic …, 1974 - Springer
Chlorosulfonlyl-substituted 2-pyridones were obtained for the first time. The ability of 2-pyridone-3-sulfonyl chlorides to undergo conversion to sulfonylides of the pyridine series by the …
Number of citations: 3 link.springer.com
FP Schmidtchen, H Rapoport - Journal of the American Chemical …, 1977 - ACS Publications
Piericidin A, isolated from S. mobaraensis, is a specific antagonist of coenzyme Q. Its unusual structure consists of a 2, 3-dimethoxy-5-methyl-4-pyridinol nucleus with a polyunsaturated …
Number of citations: 32 pubs.acs.org
Y Nishikawa, T Shindo, K Ishii… - Journal of medicinal …, 1989 - ACS Publications
A new series of 3-(3-pyridyl) acrylamides 16, 17, 19, and 26, and 5-(3-pyridyl)-2, 4-pentadienamides 20-25 were prepared and evaluated fortheir antiallergic activity. Several of these …
Number of citations: 49 pubs.acs.org
T OKUDA - jlc.jst.go.jp
In contrast to the substantial amount of experimental work done on the Diels—Alder reaction of 1-substituted 2-pyridones with a veriety of dienophiles including benzyne in recent years,“…
Number of citations: 0 jlc.jst.go.jp
O Meth-Cohn, KT Westwood - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
The Vilsmeier formylation of tertiary and secondary enamides leads to 2-pyridones and 2-chloropyridines, respectively. The reaction appears to be quite general allowing substitution in …
Number of citations: 61 pubs.rsc.org
ZA Krasnaya, TS Stytsenko, EP Prokof'ev… - Bulletin of the Academy …, 1973 - Springer
Conclusions 1. Based on the data of the NMR spectra, the en-N-monoalkylamino-β-keto esters represent exclusively the cis-isomers as the chelates, which are stabilized by an …
Number of citations: 7 link.springer.com
WE Meyer, AS Tomcufcik, PS Chan… - Journal of medicinal …, 1989 - ACS Publications
A series of 5-(l-piperazinyl)-lif-l, 2, 4-triazol-3-amines was synthesized and screened for antihypertensiveand diuretic activity in spontaneously hypertensive rats (SHR). One compound, …
Number of citations: 28 pubs.acs.org
NP Shusherina, VS Pilipenko - Chemistry of Heterocyclic Compounds, 1984 - Springer
The literature on the reactions of 2-pyridones and their thio analogs with unsaturated compounds taking place by a mechanism of diene synthesis or of substitutive addition, depending …
Number of citations: 3 link.springer.com
VS Pilipenko, NP Shusherina - … Chemistry of the …, 1981 - Consultants Bureau Enterprises
Number of citations: 2

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